Usp28-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

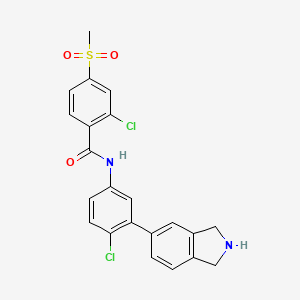

Molecular Formula |

C22H18Cl2N2O3S |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27) |

InChI Key |

FZNJOQKABIINMG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Usp28-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in oncology, primarily through its role in stabilizing a host of oncoproteins and counteracting tumor suppressor pathways. As a deubiquitinating enzyme (DUB), USP28 removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation. Its overexpression is correlated with the progression of numerous cancers, including colorectal, breast, and lung carcinomas, making it a compelling target for therapeutic intervention. Usp28-IN-4 is a potent and selective small-molecule inhibitor of USP28. This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental basis for its characterization.

Core Mechanism of Action

The fundamental mechanism of this compound is the direct inhibition of the catalytic activity of the USP28 enzyme. By binding to USP28, the inhibitor prevents the deubiquitination of its target substrates. This leads to an accumulation of polyubiquitinated substrate proteins, which are subsequently recognized and degraded by the 26S proteasome.[1] A primary and well-documented consequence of USP28 inhibition is the destabilization and degradation of the master transcription factor and oncoprotein, c-Myc.[2][3] This action disrupts the oncogenic signaling pathways driven by c-Myc, leading to reduced cancer cell proliferation and survival.[1]

The USP28-c-Myc Axis

USP28 plays a pivotal role in maintaining high levels of c-Myc protein in cancer cells.[4] It directly counteracts the activity of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase, which targets c-Myc for degradation.[4][5] this compound disrupts this stabilization, promoting the degradation of c-Myc.[2][6] This is particularly significant in tumors where a positive feedback loop exists: c-Myc can drive the transcription of the USP28 gene, and the resulting USP28 protein in turn stabilizes c-Myc protein, creating a cycle that perpetuates oncogenic signaling.[6][7]

Figure 1: The USP28-c-Myc signaling axis and the inhibitory action of this compound.

Broader Substrate Profile of USP28

Beyond c-Myc, USP28 stabilizes a range of other proteins implicated in cancer and other cellular processes. Inhibition by this compound is therefore expected to impact these pathways as well.

-

DNA Damage Response: USP28 is recruited to sites of DNA damage and stabilizes key checkpoint mediators like 53BP1, Chk2, and Claspin, thereby regulating the cellular response to genotoxic stress.[8]

-

Wnt Signaling: In hepatic carcinoma, USP28 stabilizes the transcription factor TCF7L2, a crucial component of the Wnt/β-catenin signaling pathway.[9]

-

Notch Signaling: USP28 deubiquitinates and stabilizes the active form of Notch1 (NICD1), a pathway frequently dysregulated in cancer.[7]

-

LSD1-Mediated Epigenetics: USP28 stabilizes the histone demethylase LSD1, conferring stem-cell-like traits in breast cancer.[10]

-

Metabolic Regulation: USP28 has been shown to modulate the SREBP1 and SREBP2-mediated lipid synthesis pathways, linking it to tumor metabolism.[11][12]

Figure 2: Key substrates of USP28 and their associated oncogenic pathways.

Quantitative Data

This compound demonstrates high potency for its target enzyme and selectivity against other deubiquitinases.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (μM) | Source |

|---|---|---|

| USP28 | 0.04 | MedchemExpress[10] |

| USP2 | High Selectivity | MedchemExpress[10] |

| USP7 | High Selectivity | MedchemExpress[10] |

| USP8 | High Selectivity | MedchemExpress[10] |

| USP9x | High Selectivity | MedchemExpress[10] |

| UCHL3 | High Selectivity | MedchemExpress[10] |

| UCHL5 | High Selectivity | MedchemExpress[10] |

Note: "High Selectivity" indicates that minimal inhibition was observed, though specific IC50 values are not provided in the source.

Table 2: Cellular Activity of this compound

| Assay | Cell Line(s) | Concentration(s) | Duration | Observed Effect | Source |

|---|---|---|---|---|---|

| c-Myc Degradation | HCT116, Ls174T | 20-80 μM | 24 h | Dose-dependent downregulation of c-Myc protein levels. | MedchemExpress[6][10] |

| Colony Formation | HCT116 | 15 μM | 3 days | Inhibition of colony formation. | MedchemExpress[6] |

| Colony Formation | Ls174T | 12.5 μM | 3 days | Inhibition of colony formation. | MedchemExpress[6] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for c-Myc Downregulation

This protocol is designed to assess the effect of this compound on the protein levels of its substrate, c-Myc.

-

Cell Culture and Treatment:

-

Culture human colorectal cancer cells (e.g., HCT116 or Ls174T) in appropriate media (e.g., McCoy's 5a Medium with 10% FBS) to 70-80% confluency.[13]

-

Treat cells with varying concentrations of this compound (e.g., 0, 20, 30, 50, 60, 80 μM) dissolved in a suitable solvent (e.g., DMSO).[10] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize samples to equal protein concentrations with lysis buffer.

-

Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Separate protein lysates (20-40 μg per lane) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin, GAPDH, or Vinculin) to ensure equal loading.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Ubiquitination Assay

This assay determines if the this compound-induced degradation of a substrate is mediated by the ubiquitin-proteasome system.

-

Cell Transfection and Treatment:

-

Seed HEK293T cells and co-transfect with plasmids encoding HA-tagged Ubiquitin and a tagged version of the substrate (e.g., Myc-c-Myc).

-

After 24 hours, treat the cells with this compound at a desired concentration. Include a vehicle control.

-

Four to six hours prior to harvesting, add a proteasome inhibitor (e.g., 10 μM MG132) to all wells to allow for the accumulation of ubiquitinated proteins.[2]

-

-

Immunoprecipitation:

-

Lyse cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions, then boil and dilute with a non-denaturing buffer.

-

Immunoprecipitate the tagged substrate protein (e.g., using anti-Myc agarose beads) overnight at 4°C.[2]

-

-

Western Blot Analysis:

-

Wash the beads extensively with wash buffer.

-

Elute the protein and prepare samples for SDS-PAGE.

-

Perform Western blotting as described above.

-

Probe one membrane with an anti-HA antibody to detect the polyubiquitin chains. A smear of high-molecular-weight bands indicates ubiquitination.

-

Probe a second membrane with an anti-Myc antibody to confirm the immunoprecipitation of the substrate.

-

An increase in the HA signal in this compound treated cells compared to control indicates that inhibition of USP28 enhances substrate ubiquitination.

-

Figure 3: General workflow for an in vivo ubiquitination assay.

Colony Formation (Clonogenic) Assay

This long-term assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

-

Cell Seeding:

-

Harvest and count cells (e.g., HCT116) that are in the logarithmic growth phase.

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.[9]

-

-

Treatment:

-

Allow cells to attach for 24 hours.

-

Replace the medium with fresh medium containing this compound at specified concentrations (e.g., 15 μM for HCT116) or a vehicle control.[6]

-

-

Incubation:

-

Staining and Quantification:

-

When colonies are visible to the naked eye, wash the wells with PBS.

-

Fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[9]

-

Gently wash away the excess stain with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.

-

Conclusion

This compound is a potent and selective inhibitor of USP28 that functions by preventing the deubiquitination and promoting the proteasomal degradation of key oncoproteins, most notably c-Myc. Its mechanism of action disrupts fundamental cancer-driving pathways related to cell proliferation, metabolism, and DNA damage response. The quantitative data from in vitro and cellular assays confirm its efficacy and provide a strong rationale for its use as a chemical probe to study USP28 biology and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined herein provide a framework for the continued investigation and validation of USP28 inhibitors in preclinical research.

References

- 1. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. USP28 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encodeproject.org [encodeproject.org]

A Technical Guide to USP28-IN-4: Function and Therapeutic Potential in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. One such DUB, Ubiquitin-Specific Protease 28 (USP28), functions as a key oncogenic factor by stabilizing a host of proteins essential for tumor growth and survival, most notably the transcription factor c-MYC.[1][2] USP28-IN-4 is a potent and selective small-molecule inhibitor of USP28.[3][4] This document provides a comprehensive technical overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways it modulates. By inhibiting USP28, this compound promotes the degradation of critical oncoproteins, leading to reduced cancer cell proliferation, colony formation, and survival, highlighting its potential as a targeted cancer therapeutic.[3][5]

Introduction: The Role of USP28 in Cancer

The stability of numerous oncoproteins is governed by a delicate balance between E3 ubiquitin ligases, which tag proteins for degradation, and deubiquitinases (DUBs), which remove these tags.[2][5] The F-box protein Fbw7, a component of the SCF E3 ligase complex, is a well-established tumor suppressor that targets several oncoproteins for degradation, including c-MYC, c-JUN, NOTCH1, and Cyclin E.[6][7]

USP28 directly counteracts the tumor-suppressive function of Fbw7.[6][8] It deubiquitinates and stabilizes the very same substrates targeted by Fbw7, thereby promoting their accumulation.[6][7] High expression levels of USP28 are found in various malignancies, including colon, breast, and lung carcinomas, where it is essential for tumor cell proliferation.[1][5][9] The genetic deletion of USP28 in cancer models has been shown to reduce tumor burden and increase survival, validating it as a compelling target for cancer therapy.[9][10] Furthermore, USP28 creates a positive feedback loop with c-MYC, where c-MYC promotes USP28 expression, which in turn stabilizes c-MYC protein.[10][11]

This compound: Mechanism of Action

This compound is a small-molecule inhibitor that directly targets the enzymatic activity of USP28.[3][4] By binding to and inhibiting USP28, it prevents the removal of ubiquitin chains from oncogenic substrates like c-MYC.[3][5] This leads to an accumulation of poly-ubiquitinated substrates, which are then recognized and degraded by the 26S proteasome.[2] The ultimate consequence of USP28 inhibition by this compound is the targeted depletion of key cancer-driving proteins, resulting in anti-proliferative and cytotoxic effects in cancer cells.[3]

Core Signaling Pathway: The USP28/Fbw7 Axis

The primary mechanism of USP28 in cancer cells revolves around its direct antagonism of the Fbw7 E3 ligase. Both enzymes recognize the same substrates, creating a dynamic equilibrium that determines the protein's stability. This compound disrupts this balance in favor of degradation.

Quantitative Data Summary

The efficacy of this compound and other USP28 inhibitors has been quantified across various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 Value | Assay Type | Reference |

|---|---|---|---|---|

| This compound | USP28 | 0.04 µM | Biochemical Assay | [3][4] |

| Vismodegib | USP28 | 4.41 ± 1.08 μM | Ub-AMC Hydrolysis | [12] |

| AZ1 | USP28/USP25 | - | Dual Inhibitor |[13] |

Table 2: Cellular Activity of USP28 Inhibitors

| Compound | Cell Line(s) | Concentration | Effect | Reference |

|---|---|---|---|---|

| This compound | HCT116 | 15 µM | Inhibition of colony formation | [3] |

| This compound | Ls174T | 12.5 µM | Inhibition of colony formation | [3] |

| This compound | Colorectal Cancer Cells | 20-80 µM | Downregulation of c-MYC levels | [3] |

| AZ1 | HCC1806 (TNBC) | 10-20 µM | Reduced cell viability, apoptosis | [14] |

| AZ1 | MDA-MB-231, HCC1937 | 10-30 µM | Reduced cell viability |[14] |

Experimental Protocols & Workflows

The following are generalized protocols for key experiments used to characterize the function of this compound and other USP28 inhibitors.

Western Blotting for Oncoprotein Levels

This experiment is used to measure the change in protein levels of USP28 substrates (e.g., c-MYC, c-JUN) following inhibitor treatment.

-

Methodology:

-

Cell Culture & Treatment: Plate cancer cells (e.g., HCT116, A549) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 20-80 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[3]

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., anti-c-MYC, anti-USP28, anti-Actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin, Vinculin).

-

In Vitro Deubiquitination (DUB) Assay

This assay confirms that USP28 directly removes ubiquitin from a substrate and that this activity is blocked by an inhibitor.

-

Methodology:

-

Cell Co-transfection: Transfect cells (e.g., HEK293) with expression plasmids for a substrate (e.g., Myc-MAST1) and His-tagged Ubiquitin.[15] Optionally, co-transfect with a plasmid for USP28 or a catalytically inactive mutant (C171A) as a control.[11]

-

Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 3-6 hours before harvest to allow ubiquitinated proteins to accumulate.[11][15]

-

Lysis in Denaturing Buffer: Lyse cells in a denaturing buffer containing 1% SDS to disrupt non-covalent protein-protein interactions.[15]

-

Affinity Purification: Dilute the lysate and perform affinity purification for His-tagged ubiquitin using nickel-NTA agarose beads.[11][15]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by Western blotting using an antibody against the substrate of interest (e.g., anti-Myc). A smear of high-molecular-weight bands indicates poly-ubiquitination.

-

Co-Immunoprecipitation (Co-IP) Assay

This experiment is used to demonstrate a physical interaction between USP28 and its substrates in a cellular context.

-

Methodology:

-

Cell Culture: Grow cells (e.g., A549) expressing endogenous levels of USP28 and the substrate of interest (e.g., MAST1).[15]

-

Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-USP28) or a control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove unbound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads and analyze the presence of the "prey" protein (e.g., MAST1) by Western blotting.

-

Therapeutic Potential and Applications

Targeting USP28 with inhibitors like this compound represents a promising strategy for cancer therapy, particularly for tumors addicted to USP28 substrates.

-

Targeting "Undruggable" Proteins: Many potent oncoproteins, like c-MYC, are transcription factors that have proven difficult to inhibit directly.[13] USP28 inhibitors provide an alternative strategy by targeting them for degradation.[9]

-

Broad Applicability: USP28 is overexpressed and plays a role in numerous cancer types, including colorectal, breast, non-small cell lung cancer (NSCLC), and squamous cell carcinoma, suggesting broad therapeutic potential.[5][9][16]

-

Overcoming Drug Resistance: USP28 has been implicated in resistance to chemotherapy. For instance, USP28 stabilizes MAST1, a kinase linked to cisplatin resistance.[15] Inhibition of USP28 can re-sensitize resistant cancer cells to cisplatin.[15] Similarly, this compound has been shown to enhance the sensitivity of colorectal cancer cells to Regorafenib.[3]

-

Synergistic Combinations: USP28 inhibition can synergize with molecular therapies targeting other oncogenic drivers. For example, combining a USP28 inhibitor with therapies targeting mutant EGFR, BRAF, or PI3K has shown enhanced efficacy in lung cancer models.[17]

References

- 1. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 10. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]

- 11. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. USP28 promotes tumorigenesis and cisplatin resistance by deubiquitinating MAST1 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. USP28 enables oncogenic transformation of respiratory cells, and its inhibition potentiates molecular therapy targeting mutant EGFR, BRAF and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Usp28-IN-4: A Potent and Selective c-Myc Pathway Inhibitor

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Usp28-IN-4 has emerged as a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase implicated in the stabilization of oncoproteins, most notably c-Myc. The aberrant stabilization of c-Myc is a critical driver in a multitude of human cancers, making the development of targeted inhibitors for this pathway a significant therapeutic goal. This technical guide details the discovery, development, and preclinical characterization of this compound, providing an in-depth overview of its mechanism of action, experimental validation, and potential as a novel anti-cancer agent.

Introduction: The Rationale for Targeting USP28

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP28 has been identified as a key DUB that stabilizes a range of oncoproteins, including the transcription factor c-Myc, a master regulator of cell proliferation, growth, and apoptosis.[1] In numerous cancers, including colorectal, breast, and non-small cell lung cancer, USP28 is overexpressed, leading to elevated c-Myc levels and uncontrolled tumor growth.[1][2] Therefore, the targeted inhibition of USP28 presents a compelling therapeutic strategy to induce the degradation of c-Myc and other oncoproteins, thereby impeding cancer progression.[1]

Discovery of this compound: A Structure-Based Design Approach

This compound, also identified as compound 9p in its initial publication, was discovered through a structure-based drug design campaign starting from the approved drug Vismodegib, which was identified as a modest USP28 inhibitor from a library screen.[3] The co-crystal structure of Vismodegib bound to USP28 provided the foundational insights for a subsequent structure-activity relationship (SAR) exploration to enhance potency and selectivity.[3] This optimization effort led to the synthesis of a series of Vismodegib derivatives, culminating in the identification of this compound as a lead candidate with significantly improved inhibitory activity.[3]

Chemical Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. A general outline of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.

Diagram of the generalized synthetic pathway would be included here in a full whitepaper.

Preclinical Characterization and In Vitro Efficacy

This compound has undergone a series of in vitro experiments to characterize its potency, selectivity, and cellular activity. The key findings are summarized in the tables below, followed by detailed experimental protocols.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity vs. Other USPs |

| USP28 | 0.04 | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[3][4] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 15 (for colony formation inhibition)[3][4] |

| Ls174T | Colorectal Cancer | 12.5 (for colony formation inhibition)[3][4] |

Mechanism of Action: Destabilization of c-Myc

The primary mechanism of action of this compound is the inhibition of USP28's deubiquitinase activity, leading to the destabilization and subsequent degradation of its substrate, c-Myc, via the ubiquitin-proteasome system.[3][4] This targeted degradation of a key oncoprotein underpins the anti-proliferative and cytotoxic effects of this compound in cancer cells.

Signaling Pathway Diagram

References

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Target of Usp28-IN-4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. This technical guide provides a comprehensive overview of the target of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity.

Core Target: Ubiquitin-Specific Protease 28 (USP28)

The primary target of this compound is the enzyme USP28. Deubiquitinating enzymes play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] In the context of cancer, USP28 has been identified as a key regulator of oncogenic signaling by stabilizing a variety of proteins that promote tumor growth and survival.[3][4]

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic activity of USP28.[5] This inhibition prevents the removal of ubiquitin chains from USP28's substrate proteins. As a result, these ubiquitinated substrates are recognized and targeted for degradation by the 26S proteasome.[6] The primary consequence of USP28 inhibition by this compound in cancer cells is the destabilization and subsequent degradation of key oncoproteins, most notably c-Myc.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| USP28 | 0.04 |

Table 2: Selectivity Profile of this compound

| Deubiquitinating Enzyme | Inhibition at 5 µM |

| USP2 | No |

| USP7 | No |

| USP8 | No |

| USP9x | No |

| UCHL3 | No |

| UCHL5 | No |

| USP25 | Yes |

Table 3: Cellular Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | 38.11 |

| LS 174T | 24.3 |

Signaling Pathways Regulated by USP28

USP28 is a critical node in several signaling pathways implicated in cancer development and progression. Its inhibition by this compound can modulate these pathways to exert anti-tumor effects.

The c-Myc Degradation Pathway

The transcription factor c-Myc is a potent oncoprotein that is overexpressed in a majority of human cancers.[7][8] USP28 plays a pivotal role in maintaining high levels of c-Myc by counteracting its ubiquitination by the E3 ligase F-box and WD repeat domain-containing 7 (FBW7).[6][9] By inhibiting USP28, this compound promotes the degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Notch Signaling Pathway

The Notch signaling pathway is frequently dysregulated in various cancers, contributing to tumor initiation and progression.[2] USP28 has been shown to stabilize the active form of the Notch1 receptor (NICD1), another substrate of the E3 ligase FBW7.[9] Inhibition of USP28 can, therefore, lead to the downregulation of Notch signaling, which is beneficial in cancers addicted to this pathway.

DNA Damage Response (DDR)

USP28 is also implicated in the DNA damage response (DDR) through its stabilization of key checkpoint proteins, including Chk2 and 53BP1.[10] This function of USP28 can contribute to the survival of cancer cells following genotoxic stress. The impact of this compound on the DDR is an area of active investigation and may have implications for combination therapies with DNA-damaging agents.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of USP28 inhibitors. Below are representative protocols for key assays used to characterize this compound.

USP28 Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of USP28. A common method utilizes a fluorogenic substrate like ubiquitin-amido-coumarin (Ub-AMC).

Materials:

-

Recombinant human USP28 enzyme

-

Ubiquitin-AMC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant USP28 enzyme to each well of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular c-Myc Degradation Assay

This cell-based assay is used to confirm that this compound can penetrate cells and induce the degradation of its target substrate, c-Myc.

Materials:

-

Cancer cell line with detectable levels of c-Myc (e.g., HCT116 or LS 174T)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Cycloheximide (protein synthesis inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies (anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[5]

-

To measure the half-life of c-Myc, treat the cells with cycloheximide (to block new protein synthesis) and then harvest the cells at different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the c-Myc levels to the loading control.

-

Analyze the data to determine the effect of this compound on c-Myc protein levels and its degradation rate.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of USP28 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit USP28 and induce the degradation of key oncoproteins like c-Myc provides a clear mechanism of action. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential. While specific in vivo data for this compound is not publicly available, studies with other USP28 inhibitors have shown significant anti-tumor activity in preclinical models, suggesting a promising outlook for this class of compounds.

References

- 1. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

Usp28-IN-4 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-4 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, most notably in cancer biology. By removing ubiquitin chains from its target substrates, USP28 rescues them from proteasomal degradation, thereby enhancing their stability and functional activity. The aberrant expression or activity of USP28 has been implicated in the progression of numerous cancers, primarily through the stabilization of key oncoproteins. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of USP28 with this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

The inhibitory action of this compound converges on several critical signaling networks that are fundamental to cancer cell proliferation, survival, and response to therapy.

Oncogenic Protein Degradation Pathway

The most well-characterized downstream effect of this compound is the destabilization and subsequent degradation of a cohort of oncoproteins. USP28 directly counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets these oncoproteins for ubiquitination and proteasomal degradation. This compound, by inhibiting USP28, tips the balance in favor of degradation.

Key substrates in this pathway include:

-

c-Myc: A master transcriptional regulator of cell proliferation, growth, and metabolism.[1][2]

-

c-JUN: A component of the AP-1 transcription factor, involved in cell proliferation and survival.

-

Notch1 Intracellular Domain (NICD): The active form of the Notch1 receptor, a key player in cell fate determination and tumorigenesis.[3]

-

ΔNp63: A transcription factor crucial for the development and maintenance of squamous epithelial tissues, often overexpressed in squamous cell carcinomas.

Diagram of the Oncogenic Protein Degradation Pathway

Caption: this compound inhibits USP28, leading to the degradation of oncoproteins.

DNA Damage Response (DDR) Pathway

USP28 plays a role in the cellular response to DNA damage. It is recruited to sites of DNA double-strand breaks by the mediator protein 53BP1 and is thought to contribute to the stability of key DDR factors, including 53BP1 itself and the checkpoint kinase Chk2.[4] Inhibition of USP28 with this compound may therefore sensitize cancer cells to DNA-damaging agents, although some studies suggest this role of USP28 might be context-dependent or less critical than its oncogenic functions.[4]

Diagram of the DNA Damage Response Pathway

Caption: USP28 is recruited to DNA damage sites and stabilizes DDR proteins.

Wnt/β-catenin Signaling Pathway

Recent evidence indicates that USP28 also regulates the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. USP28 has been shown to deubiquitinate and stabilize key downstream effectors of this pathway, including the transcription factor 7-like 2 (TCF7L2) and the Forkhead box protein M1 (FOXM1).[5][6] By inhibiting USP28, this compound can attenuate Wnt/β-catenin signaling, leading to reduced proliferation and survival of cancer cells dependent on this pathway.

Diagram of the Wnt/β-catenin Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin‐specific protease 28 deubiquitinates TCF7L2 to govern the action of the Wnt signaling pathway in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP28 facilitates pancreatic cancer progression through activation of Wnt/β-catenin pathway via stabilising FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of USP28-IN-4 in c-Myc Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical driver of tumorigenesis, yet its direct inhibition has remained a formidable challenge. A promising alternative strategy is to target the post-translational modifications that govern its stability. The deubiquitinase USP28 has been identified as a key stabilizer of c-Myc, preventing its proteasomal degradation. This technical guide provides an in-depth overview of USP28-IN-4, a potent and selective inhibitor of USP28, and its role in promoting the degradation of c-Myc. We will detail the underlying signaling pathways, present key quantitative data on the inhibitor's efficacy, and provide comprehensive experimental protocols for researchers investigating this therapeutic avenue.

Introduction: The USP28/c-Myc Axis in Cancer

The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism.[1] Its aberrant overexpression is a hallmark of a vast array of human cancers, correlating with poor prognosis. The intrinsic instability of the c-Myc protein, with a half-life of only 20-30 minutes, makes its degradation pathway an attractive target for therapeutic intervention.

The primary mechanism for c-Myc turnover is through the ubiquitin-proteasome system. The E3 ubiquitin ligase SCF(Fbw7) targets c-Myc for ubiquitination, marking it for degradation by the 26S proteasome.[2] This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains and rescue proteins from degradation. The ubiquitin-specific protease 28 (USP28) has been shown to directly interact with and deubiquitinate c-Myc, thereby promoting its stability and oncogenic function.[3][4] High levels of USP28 are observed in several cancers, including colon and breast carcinomas, where it is essential for tumor cell proliferation.[3][4]

This compound has emerged as a small molecule inhibitor of USP28, offering a tool to pharmacologically induce c-Myc degradation. This guide will explore the specifics of its action and provide the necessary technical details for its study.

The c-Myc Degradation Pathway and this compound's Mechanism of Action

The stability of c-Myc is tightly controlled by a balance between ubiquitination and deubiquitination. The F-box protein Fbw7, a component of the SCF E3 ubiquitin ligase complex, recognizes and binds to a phosphorylated degron motif in the N-terminus of c-Myc, leading to its polyubiquitination and subsequent degradation. USP28 counteracts this by removing the ubiquitin chains, thus stabilizing c-Myc. This compound inhibits the enzymatic activity of USP28, tipping the balance towards c-Myc ubiquitination and degradation.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity | Reference |

| USP28 | 0.04 | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [5][6][7] |

Table 2: Effect of this compound on c-Myc Protein Levels

| Cell Line | Concentration (µM) | Treatment Duration (h) | c-Myc Down-regulation | Reference |

| HCT116 | 20-80 | 24 | Dose-dependent | [5][6] |

| Ls174T | 20-80 | 24 | Dose-dependent | [5][6] |

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Treatment Duration (d) | IC50 / Effective Concentration (µM) | Reference |

| HCT116 | Colony Formation | 3 | 15 | [5][6] |

| Ls174T | Colony Formation | 3 | 12.5 | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments to assess the role of this compound in c-Myc degradation.

Western Blotting for c-Myc Protein Levels

This protocol details the detection of c-Myc protein levels in cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, Ls174T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (e.g., DMSO) for 24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10, 1:1000 dilution) overnight at 4°C with gentle agitation.[3][8]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Cycloheximide (CHX) Chase Assay for c-Myc Half-Life

This assay is used to determine the effect of this compound on the stability of the c-Myc protein.

-

Cell Culture and Pre-treatment:

-

Seed cells as described for Western blotting.

-

Pre-treat the cells with either this compound at a desired concentration (e.g., 40 µM) or vehicle for 4-6 hours.

-

-

Inhibition of Protein Synthesis:

-

Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[9]

-

-

Time Course Harvest:

-

Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).

-

-

Western Blot Analysis:

-

Perform cell lysis, protein quantification, and Western blotting as described in section 4.1.

-

Quantify the c-Myc band intensity at each time point and normalize to the loading control.

-

Plot the normalized c-Myc intensity versus time to determine the protein half-life.

-

Co-Immunoprecipitation (Co-IP) of USP28 and c-Myc

This protocol can be adapted to assess how this compound affects the interaction between USP28 and c-Myc.

-

Cell Culture and Treatment:

-

Seed cells in 10 cm dishes.

-

Treat cells with this compound or vehicle as desired.

-

To observe ubiquitinated c-Myc, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting.[10]

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against USP28 or c-Myc overnight at 4°C.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-USP28 antibody, probe the blot with an anti-c-Myc antibody).

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Visualizing Experimental and Logical Workflows

Conclusion

This compound represents a valuable chemical probe for studying the role of USP28 in c-Myc regulation and a potential starting point for the development of novel cancer therapeutics. By inhibiting USP28, this compound effectively promotes the degradation of the c-Myc oncoprotein, leading to reduced cancer cell viability. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the USP28/c-Myc axis. As our understanding of the intricate regulation of oncoprotein stability grows, so too will the opportunities for innovative and effective cancer treatments.

References

- 1. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]

- 2. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Usp28-IN-4 and the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, most notably cancer. Deubiquitinating enzymes (DUBs) act as key regulators within this system by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant DUB in oncology, primarily through its role in stabilizing oncoproteins. Usp28-IN-4 is a potent and selective small molecule inhibitor of USP28. This technical guide provides an in-depth overview of this compound, its mechanism of action within the ubiquitin-proteasome system, and its effects on cancer cells, supported by quantitative data and detailed experimental methodologies.

Introduction to the Ubiquitin-Proteasome System and USP28

The ubiquitin-proteasome system is a highly regulated process of post-translational modification that targets proteins for degradation. The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the covalent attachment of a polyubiquitin chain to the target protein, marking it for recognition and degradation by the 26S proteasome.

Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin chains from substrate proteins, thereby regulating their stability and function.[1] USP28 is a member of the ubiquitin-specific protease (USP) family of DUBs.[2] It is recognized as an oncoprotein in several cancers, including colorectal, breast, and non-small cell lung cancer, primarily due to its role in stabilizing key oncogenic proteins such as c-Myc, a transcription factor that drives cell proliferation and growth.[1] By removing ubiquitin tags from c-Myc, USP28 prevents its degradation by the proteasome, leading to its accumulation and the subsequent activation of tumorigenic signaling pathways.[1]

This compound: A Potent and Selective USP28 Inhibitor

This compound is a small molecule inhibitor of USP28 with high potency and selectivity.[3][4] Its inhibitory action on USP28 leads to the increased ubiquitination and subsequent proteasomal degradation of USP28 substrates, most notably the oncoprotein c-Myc.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity Notes |

| USP28 | 0.04[3][4] | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[3][4] |

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect |

| HCT116 | Colony Formation | 15 | 3 days | Inhibition of colony formation.[3] |

| Ls174T | Colony Formation | 12.5 | 3 days | Inhibition of colony formation.[3] |

| HCT116 | Western Blot | 30, 50, 60, 80 | 24 hours | Dose-dependent downregulation of c-Myc.[5] |

| Ls174T | Western Blot | 20, 30, 50, 60 | 24 hours | Dose-dependent downregulation of c-Myc.[5] |

Signaling Pathways and Experimental Workflows

USP28-c-Myc Signaling Pathway

The following diagram illustrates the role of USP28 in regulating c-Myc stability and how this compound intervenes in this process.

Experimental Workflow: Assessing the Effect of this compound on c-Myc Levels

This workflow outlines the key steps to determine the impact of this compound on the protein levels of its substrate, c-Myc.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines such as HCT116 and Ls174T.

Materials:

-

HCT116 or Ls174T cells

-

Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Ls174T) with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for c-Myc Downregulation

This protocol details the procedure to detect changes in c-Myc protein levels following treatment with this compound.

Materials:

-

HCT116 or Ls174T cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 20-80 µM) or vehicle (DMSO) for 24 hours.[5]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C, followed by incubation with the primary loading control antibody.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize c-Myc levels to the loading control.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

HCT116 or Ls174T cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500 cells) per well in 6-well plates.

-

Allow cells to attach for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., 15 µM for HCT116, 12.5 µM for Ls174T) or vehicle control.[3]

-

Incubate the plates for an extended period (e.g., 10-14 days), changing the medium with fresh compound every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells) in each well.

In Vivo Ubiquitination Assay

This protocol is designed to demonstrate that this compound enhances the ubiquitination of c-Myc in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids encoding HA-tagged ubiquitin and Myc-tagged c-Myc

-

Transfection reagent

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer for immunoprecipitation (IP)

-

Anti-Myc antibody conjugated to agarose beads (or protein A/G beads and anti-Myc antibody)

-

Elution buffer

-

Anti-HA antibody for western blotting

Procedure:

-

Co-transfect cells with plasmids encoding HA-ubiquitin and Myc-c-Myc.

-

After 24-48 hours, treat the cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).

-

Add MG132 (e.g., 10 µM) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in IP lysis buffer and pre-clear the lysates.

-

Immunoprecipitate Myc-c-Myc using anti-Myc agarose beads overnight at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by western blotting using an anti-HA antibody to detect ubiquitinated c-Myc. An anti-Myc antibody should be used to confirm the immunoprecipitation of c-Myc.

Conclusion

This compound is a valuable chemical probe for studying the role of USP28 in the ubiquitin-proteasome system and its implications in cancer biology. Its high potency and selectivity make it a powerful tool for elucidating the downstream effects of USP28 inhibition. The primary mechanism of action of this compound involves the destabilization of oncoproteins, most notably c-Myc, leading to reduced cancer cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic potential of targeting USP28 in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Deubiquitinase USP28 Stabilizes LSD1 and Confers Stem-cell-like Traits to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Usp28-IN-4: A Technical Guide on its Efficacy in Tumor Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its role in modulating tumor growth. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this compound.

Introduction: USP28 as a Therapeutic Target in Oncology

Ubiquitination is a critical post-translational modification that governs protein stability and function, with deubiquitinating enzymes (DUBs) reversing this process.[1] Ubiquitin-specific protease 28 (USP28) has emerged as a significant enzyme in this class, often implicated in oncogenic processes due to its role in stabilizing key proteins that drive tumor progression.[1] USP28 is overexpressed in several cancers, including colorectal, breast, and non-small cell lung cancer.[1][2] Its primary function in these contexts is to rescue oncoproteins from proteasomal degradation, thereby promoting cell proliferation and survival.[1]

The transcription factor c-Myc is a well-documented substrate of USP28.[1] By removing ubiquitin chains from c-Myc, USP28 prevents its degradation and sustains its oncogenic signaling.[2] Furthermore, USP28 and c-Myc can form a positive feedback loop, where c-Myc promotes the transcription of the USP28 gene, further amplifying its own stability.[3][4] Given that c-Myc is a notoriously difficult protein to target directly, inhibiting USP28 presents a compelling alternative therapeutic strategy.[2] this compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of USP28.[5]

Mechanism of Action of this compound

This compound functions by directly inhibiting the deubiquitinase activity of USP28. This inhibition disrupts the delicate balance of protein ubiquitination, leading to the accumulation of ubiquitin tags on USP28 substrates, primarily the oncoprotein c-Myc.[5] This accumulation signals for the proteasomal degradation of c-Myc, effectively reducing its cellular levels.[5] The depletion of c-Myc, a master regulator of cell proliferation and growth, subsequently leads to suppressed tumor cell growth and cytotoxicity.[1][5]

Caption: USP28-c-Myc signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for the effects of this compound on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target | Notes |

| IC₅₀ | 0.04 µM | USP28 | Demonstrates high potency.[5] |

Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer Cell Lines

| Cell Line | Assay | Concentration | Duration | Observed Effect |

| HCT116 | Colony Formation | 15 µM | 3 days | Inhibition of colony formation.[5] |

| Ls174T | Colony Formation | 12.5 µM | 3 days | Inhibition of colony formation.[5] |

| HCT116 | Western Blot | 30-80 µM | 24 hours | Dose-dependent downregulation of c-Myc.[5] |

| Ls174T | Western Blot | 20-60 µM | 24 hours | Dose-dependent downregulation of c-Myc.[5] |

Note: Currently, there is no publicly available in vivo data specifically for this compound. The following table provides contextual data from studies on genetic deletion of Usp28 and other small molecule inhibitors targeting USP28.

Table 3: In Vivo Efficacy of Targeting USP28 in Mouse Models

| Model | Intervention | Tumor Type | Key Findings | Reference |

| Apcmin/+ mice | Genetic deletion of Usp28 | Intestinal Tumors | Reduced tumor size, fewer tumors, and significantly increased lifespan.[3][6] | Diefenbacher et al., 2014 |

| Human LSCC xenografts | FT206 (USP28 inhibitor) | Lung Squamous Cell Carcinoma | Induced substantial tumor regression and reduced c-Myc levels.[2] | Prieto-Garcia et al., 2020 |

| Pancreatic cancer CDX | CT1113 (USP28 inhibitor) | Pancreatic Cancer | Significantly suppressed tumor growth and decreased c-Myc levels in tumors.[7][8] | Wang et al., 2022 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the study of this compound.

Western Blot for c-Myc Protein Levels

This protocol describes the detection of c-Myc protein levels in colorectal cancer cells following treatment with this compound.

Caption: Standard workflow for Western blot analysis of c-Myc protein levels.

Materials:

-

HCT116 or Ls174T colorectal cancer cells

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-c-Myc

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed HCT116 or Ls174T cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20, 30, 50, 60, 80 µM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cancer cells, and its inhibition by this compound.

Caption: Workflow for a soft agar colony formation assay.

Materials:

-

HCT116 or Ls174T cells

-

This compound

-

6-well plates

-

Noble agar or low-melting point agarose

-

Complete cell culture medium

-

Crystal violet staining solution (e.g., 0.005% crystal violet in methanol/water)

Procedure:

-

Prepare Base Layer: Prepare a 1.2% agar solution and mix it 1:1 with 2x concentrated cell culture medium to create a 0.6% base agar layer. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Prepare Top Layer with Cells: Create a single-cell suspension of HCT116 or Ls174T cells. Prepare a 0.6% agar solution and mix it 1:1 with a 2x concentrated cell suspension containing the desired concentration of this compound (or vehicle control) to get a final agar concentration of 0.3%.

-

Plating: Carefully layer 1.5 mL of the cell/top agar mixture onto the solidified base layer.

-

Incubation: Allow the top layer to solidify, then incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Add 100-200 µL of fresh medium containing the inhibitor/vehicle to the top of the agar twice a week to prevent drying.

-

Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of crystal violet solution to each well and incubating for 1-2 hours. Wash the wells with water and count the number of colonies (typically defined as clusters of >50 cells) under a microscope.

Colorectal Cancer Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a USP28 inhibitor. This is a representative protocol as specific in vivo data for this compound is not available.

Caption: General workflow for a subcutaneous xenograft mouse model study.

Materials:

-

HCT116 or other suitable colorectal cancer cells

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Matrigel (optional, for co-injection with cells)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ HCT116 cells in PBS (optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution on the same schedule.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a set number of weeks).

-

Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting for c-Myc levels, to confirm target engagement.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of USP28 that demonstrates clear anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines, primarily through the destabilization of the oncoprotein c-Myc. The available in vitro data strongly supports its mechanism of action and therapeutic potential.

While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, studies involving the genetic deletion of Usp28 and the application of other small molecule inhibitors in various cancer models have shown significant tumor growth inhibition. These findings provide a strong rationale for the continued preclinical development of this compound. Future studies should focus on evaluating the in vivo efficacy, determining the pharmacokinetic and pharmacodynamic profiles, and assessing the safety of this compound in relevant animal models of cancer. Such data will be critical for advancing this promising therapeutic agent towards clinical investigation.

References

- 1. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Usp28-IN-4: A Technical Guide for Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ubiquitin-specific protease 28 (USP28) inhibitor, Usp28-IN-4, and its relevance in the context of colorectal cancer (CRC) research. This document details the underlying mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: The Role of USP28 in Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant portion of these cancers exhibit dysregulation of key oncogenic signaling pathways. The deubiquitinase USP28 has emerged as a critical player in colorectal tumorigenesis. USP28 functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and increasing their stability.

In colorectal cancer, USP28 is frequently overexpressed and plays a crucial role in stabilizing several key oncoproteins, including c-MYC, c-JUN, and the intracellular domain of NOTCH1 (NICD1)[1][2][3]. The transcription factor c-MYC is a major driver of colorectal cancer, but it is notoriously difficult to target directly. USP28 inhibition presents a promising alternative therapeutic strategy to destabilize c-MYC and other oncogenic drivers.